N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a naphthalene ring system, a trifluoromethyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-hydroxy-1,2,3,4-tetrahydronaphthalene, is prepared through hydrogenation of 2-naphthol.
Sulfonamide Formation: The naphthalene derivative is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the naphthalene ring can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-keto-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Medicine
Drug Design: Its structural components are similar to those found in various pharmacologically active compounds, suggesting potential therapeutic applications.
Industry
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, leading to different physicochemical properties.
Uniqueness
The presence of the trifluoromethyl group in N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)15-6-3-7-16(10-15)26(24,25)22-12-17(23)9-8-13-4-1-2-5-14(13)11-17/h1-7,10,22-23H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPQUUSVWOSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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